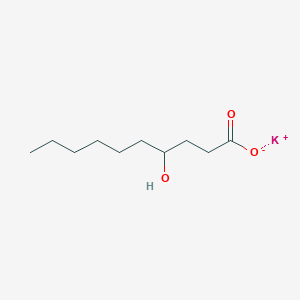
Potassium 4-hydroxydecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-hydroxydecanoate is a chemical compound with the molecular formula C₁₀H₁₉KO₃. It is a potassium salt of 4-hydroxydecanoic acid, belonging to the class of medium-chain hydroxy acids. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
作用機序
Target of Action
Potassium 4-hydroxydecanoate primarily targets the mitochondrial ATP-sensitive potassium (mtK+ATP) channels . These channels are crucial for the modulation of mitochondrial functions under various conditions, including hypoxia .
Mode of Action
This compound interacts with its targets by modulating the activity of mtK+ATP channels. Under conditions such as hypoxia, the activity of these channels increases, leading to changes in respiration rates and phosphorylation .
Biochemical Pathways
Potassium ions can cross both the outer and inner mitochondrial membranes through multiple routes. In the inner membrane, a multitude of different potassium-selective and potassium-permeable channels mediate K+ uptake into energized mitochondria . The opening of mtK+ATP channels plays a decisive role in the regulation of energy metabolism under acute hypoxia via the modulation of the phosphorylation system in mitochondria .
Pharmacokinetics
Metabolism and excretion rates can also affect the compound’s bioavailability .
Result of Action
The activation of mtK+ATP channels by this compound leads to an increase in ATP-dependent potassium uptake and the rate of State 4 respiration, mitochondrial uncoupling, and suppression of both State 3 respiration and ATP synthesis . These changes can have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hypoxic conditions can enhance the activity of mtK+ATP channels, thereby modulating mitochondrial functions
準備方法
Synthetic Routes and Reaction Conditions: Potassium 4-hydroxydecanoate can be synthesized through the neutralization of 4-hydroxydecanoic acid with potassium hydroxide. The reaction typically involves dissolving 4-hydroxydecanoic acid in a suitable solvent, such as ethanol or water, and then adding an equimolar amount of potassium hydroxide. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale neutralization processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired quality.
化学反応の分析
Types of Reactions: Potassium 4-hydroxydecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-oxodecanoic acid or 4-decanone.
Reduction: Formation of 4-decanol.
Substitution: Formation of various substituted decanoates.
科学的研究の応用
Potassium 4-hydroxydecanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
類似化合物との比較
Sodium 4-hydroxydecanoate: Similar in structure but contains a sodium ion instead of potassium.
4-hydroxydecanoic acid: The parent acid form without the potassium ion.
Potassium 4-hydroxybutanoate: A shorter-chain analog with similar properties.
Uniqueness: Potassium 4-hydroxydecanoate is unique due to its specific chain length and the presence of both a hydroxyl group and a potassium ion. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
IUPAC Name |
potassium;4-hydroxydecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-2-3-4-5-6-9(11)7-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWHOUKNNJQEHB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCC(=O)[O-])O.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
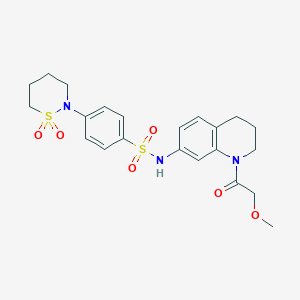
![2-{[6-(2,4-dimethylphenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2767765.png)

![N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2767770.png)
![6-{5-Benzyl-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B2767771.png)

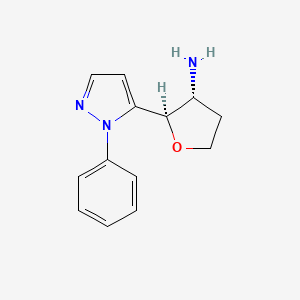
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2767775.png)
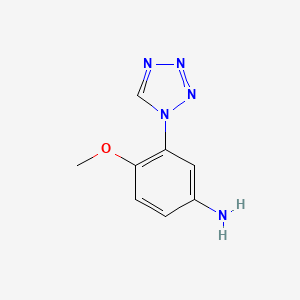
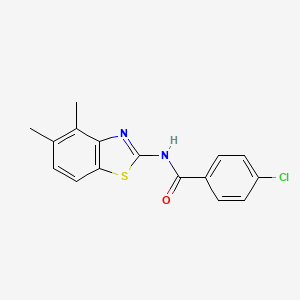
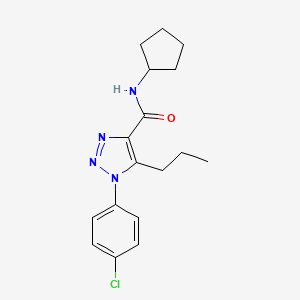
![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)
![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2767786.png)
![6-{[4-(3-methylphenyl)-5-[(2-oxo-2-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl]methyl}-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2767787.png)
